3-(4-Chlorophenyl)piperidin-3-ol hydrochloride is an organic compound with the molecular formula CHClNO and a molar mass of 248.15 g/mol. It is classified as a piperidine derivative and is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders. The compound's structure features a piperidine ring substituted with a 4-chlorophenyl group and a hydroxyl functional group, which are critical for its biological activity.
This compound can be synthesized through various chemical reactions involving starting materials such as 4-chlorobenzaldehyde and piperidine. It falls under the category of psychoactive substances due to its interactions with neurotransmitter systems in the brain, making it a subject of interest in pharmacological research.
The synthesis of 3-(4-Chlorophenyl)piperidin-3-ol hydrochloride typically involves three main steps:
The molecular structure of 3-(4-Chlorophenyl)piperidin-3-ol hydrochloride can be represented as follows:
The compound features a piperidine ring, which is a six-membered saturated nitrogen-containing heterocycle, with a hydroxyl group (-OH) at the third position and a chlorinated phenyl group at the fourth position.
3-(4-Chlorophenyl)piperidin-3-ol hydrochloride can undergo various chemical reactions:
The mechanism of action for 3-(4-Chlorophenyl)piperidin-3-ol hydrochloride involves its interaction with neurotransmitter receptors in the central nervous system. It is believed to modulate dopamine and serotonin receptor activity, which are crucial for mood regulation and cognitive functions. This interaction suggests potential therapeutic applications as an antipsychotic or antidepressant agent .
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to characterize this compound during synthesis and application studies.
3-(4-Chlorophenyl)piperidin-3-ol hydrochloride has several applications in scientific research:
The synthesis of 3-(4-chlorophenyl)piperidin-3-ol derivatives employs several strategic approaches, with hydrogenation-debenzylation emerging as the most industrially viable method. This pathway begins with 1-benzyl-4-(4-chlorophenyl)-4-piperidinol as the key precursor, which undergoes catalytic hydrogenation in aqueous medium using palladium on activated charcoal (10-12% w/w) under 0.1 MPa hydrogen pressure at 25°C for 24 hours. This critical deprotection step achieves excellent conversion efficiency (>95%) and high yield (90%) of the target piperidinol scaffold after workup. The reaction mixture undergoes filtration, ethyl acetate washing, and pH adjustment to 13 using 10% sodium hydroxide solution, followed by dichloromethane extraction to isolate the free base [3].
An alternative synthetic route employs reductive amination strategies where 4-chlorobenzaldehyde undergoes condensation with 3-piperidone derivatives in the presence of reducing agents. This method, while versatile for generating structural analogs, typically yields lower overall efficiency (70-75%) compared to catalytic hydrogenation approaches due to challenges in stereochemical control. The catalytic hydrogenation route remains preferred for commercial-scale production due to its operational simplicity and superior impurity profile control, particularly regarding residual metal catalyst levels (<10 ppm) achievable through established filtration protocols [4] [5].
Table 1: Comparative Synthetic Routes to 3-(4-Chlorophenyl)piperidin-3-ol Derivatives
Synthetic Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Industrial Feasibility |
---|---|---|---|---|
Catalytic Hydrogenation | Pd/C, H₂ (0.1 MPa), H₂O, 25°C, 24h | 90 | 99 | Excellent |
Reductive Amination | NaBH₃CN, MeOH, 0°C to reflux | 70-75 | 90-95 | Moderate |
Grignard Addition | 4-ClC₆H₄MgBr, 3-Ethoxypiperidine, THF | 65-70 | 85-90 | Challenging |
This chlorophenyl-piperidinol scaffold serves as the critical intermediate in synthesizing Pitolisant hydrochloride (marketed as Wakix®), a first-in-class histamine H₃ receptor inverse agonist approved for narcolepsy treatment. The structural significance lies in the compound's stereochemically defined tertiary alcohol and basic piperidine nitrogen, which enable efficient downstream functionalization. In the patented Pitolisant synthesis, the piperidine nitrogen undergoes alkylation with 1-(3-chloropropyl)-3-(4-chlorophenyl)propyl ether under optimized conditions (potassium carbonate, acetonitrile, 60-70°C), achieving >85% conversion to the advanced precursor [4] [6].
The strategic positioning of this intermediate significantly reduces the synthetic step count for complex neuroleptics. By introducing the 4-chlorophenyl pharmacophore early in the synthesis, subsequent steps focus exclusively on N-alkylation without requiring protective group strategies for the alcohol functionality. This synthetic efficiency is evidenced in Pitolisant production where the hydrochloride salt of 3-(4-chlorophenyl)piperidin-3-ol enables improved solubility in aprotic solvents (DMF, DMSO, acetonitrile) during alkylation steps, directly enhancing reaction kinetics and overall yield [6] .
Table 2: Neuroleptic Agents Derived from 3-(4-Chlorophenyl)piperidin-3-ol Hydrochloride
Target Molecule | Therapeutic Category | Key Transformation | Reaction Conditions |
---|---|---|---|
Pitolisant HCl | Narcolepsy treatment | N-Alkylation | K₂CO₃, CH₃CN, 70°C, 12h |
SPI-1865 (Phase II) | Antipsychotic | N-Functionalization | NaH, DMF, 0°C to RT |
Furoxan hybrids | PDE5 inhibitors | Spirocyclization | DCC, CH₂Cl₂, reflux |
The hydrochloride salt formation represents a critical purification and stabilization step that significantly enhances the compound's physicochemical properties. Optimized protocols employ toluene-mediated reflux crystallization to achieve pharmaceutical-grade material. The process involves dissolving the free base (1 eq) in anhydrous toluene (5 vol) at 115°C, followed by controlled addition of concentrated hydrochloric acid (1.05 eq) over 30 minutes. Maintaining reflux for 1.5 hours ensures complete salt formation, after which the mixture undergoes cooling to 10°C at 0.5°C/minute. This controlled crystallization yields high-purity hydrochloride salt (99% by HPLC) with consistent particle size distribution (D90 < 50µm) [3].
Solvent selection critically influences crystal morphology and stability. Comparative studies demonstrate that toluene produces superior crystal habits compared to ethyl acetate or dichloromethane, yielding free-flowing powders with bulk density >0.45 g/cm³. The optimal process maintains stoichiometric control (HCl:amine ratio of 1:1.05) to prevent residual acidity while ensuring complete salt formation. This protocol achieves consistent pharmaceutical purity (>99%) and minimizes genotoxic impurity risks through effective control of chlorinated solvent residues (<60 ppm) [3] [4].
Post-synthesis, the hydrochloride salt exhibits significantly enhanced stability under accelerated conditions (40°C/75% RH) compared to the free base, with <0.5% degradation over 6 months. The salt form also demonstrates improved solubility profiles in aqueous systems (up to 25 mg/mL in phosphate buffer pH 2.0), facilitating its handling in subsequent synthetic steps. These characteristics establish the hydrochloride salt as the preferred form for pharmaceutical manufacturing applications requiring extended storage or global distribution [1] [2] [7].
Table 3: Comparative Crystallization Solvents for Hydrochloride Salt Formation
Crystallization Solvent | Crystal Morphology | Bulk Density (g/cm³) | Purity (%) | Residual Solvent (ppm) |
---|---|---|---|---|
Toluene | Needles, free-flowing | 0.48 ± 0.03 | 99.2 ± 0.3 | <300 |
Ethyl Acetate | Agglomerates, sticky | 0.32 ± 0.05 | 98.5 ± 0.5 | <5000 |
Dichloromethane | Fine powder, electrostatic | 0.25 ± 0.02 | 98.8 ± 0.4 | <600 |
Acetonitrile | Platelets, moderate flow | 0.41 ± 0.04 | 98.9 ± 0.3 | <410 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1